(s)-2-Amino-2-(4-methoxyphenyl)acetamide
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Overview
Description
(s)-2-Amino-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of an amino group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acylation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylacetamides .
Scientific Research Applications
(s)-2-Amino-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the amino group.
4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.
4-methoxyaniline: Contains an amino group but lacks the acetamide moiety
Uniqueness
(s)-2-Amino-2-(4-methoxyphenyl)acetamide is unique due to the presence of both an amino group and a methoxyphenyl group attached to an acetamide backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m0/s1 |
InChI Key |
TZADAWVLFGIAKY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)N)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N |
Origin of Product |
United States |
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